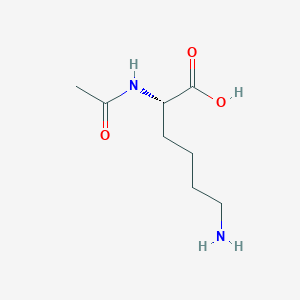

Acetyl-L-lysine

Description

N-alpha-Acetyl-L-lysine has been reported in Arabidopsis thaliana, Schizosaccharomyces pombe, and other organisms with data available.

RN given refers to (L)-isome

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-acetamido-6-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYYWZRYIYDQJM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036027 | |

| Record name | N-alpha-Acetyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-alpha-Acetyl-L-lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1946-82-3 | |

| Record name | N-Acetyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1946-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(alpha)-Acetyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001946823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-alpha-Acetyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-α-acetyl-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N2-ACETYL-L-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D44E6BN1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-alpha-Acetyl-L-lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 - 258 °C | |

| Record name | N-alpha-Acetyl-L-lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Acetyl-L-lysine in Histone Modification: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the function of acetyl-L-lysine in histone modification, a cornerstone of epigenetic regulation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular mechanisms, presents quantitative data, details experimental protocols, and visualizes key pathways involved in this critical cellular process.

Executive Summary

Histone acetylation, the addition of an acetyl group to lysine (B10760008) residues on histone tails, is a dynamic and reversible post-translational modification that plays a central role in regulating gene expression. This process is meticulously controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). By neutralizing the positive charge of lysine, acetylation weakens the electrostatic interaction between histones and DNA, leading to a more relaxed chromatin structure. This "open" chromatin state, known as euchromatin, allows for greater accessibility of the transcriptional machinery to DNA, generally resulting in transcriptional activation.[1][2][3] Conversely, the removal of acetyl groups by HDACs restores the positive charge, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[1][3] The significance of this modification extends beyond chromatin architecture, as acetylated lysine residues serve as docking sites for specific "reader" proteins, which further recruit molecular machinery to modulate chromatin function and gene expression.[4][5][6] Dysregulation of histone acetylation is implicated in a wide array of human diseases, including cancer and neurological disorders, making the enzymes and reader proteins of this pathway compelling targets for therapeutic intervention.[7][8][9]

The Core Mechanism: Writers, Erasers, and Readers

The dynamic state of histone acetylation is governed by three key protein families:

-

Writers (Histone Acetyltransferases - HATs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue on a histone tail.[2][10][11] HATs are typically found in multi-protein complexes and are recruited to specific genomic loci by transcription factors.[2] There are several families of HATs, including GNAT, MYST, and p300/CBP, each with distinct substrate specificities and biological roles.[1][11]

-

Erasers (Histone Deacetylases - HDACs): HDACs catalyze the reverse reaction, removing the acetyl group from lysine residues.[1][12] This enzymatic action is crucial for silencing gene expression and maintaining genomic stability. Like HATs, HDACs are also classified into different classes based on their structure and function, with classes I, II, and IV being zinc-dependent enzymes, while class III, the sirtuins, are NAD+-dependent.[8][12]

-

Readers (Bromodomain-containing proteins): These proteins specifically recognize and bind to acetylated lysine residues via a conserved structural motif called the bromodomain.[4][13] Bromodomain-containing proteins are often components of larger protein complexes, such as chromatin remodeling factors and transcription co-activators.[4][13] By recruiting these complexes to acetylated chromatin regions, reader proteins translate the histone code into specific downstream biological outcomes.[14]

Quantitative Impact of Histone Acetylation on Gene Expression

While it is widely established that histone acetylation is associated with increased gene expression, quantifying this effect is complex and context-dependent. The magnitude of transcriptional activation can vary depending on the specific gene, the location and number of acetylated lysines, and the interplay with other epigenetic modifications.

Recent studies employing reconstituted chromatin templates and kinetic modeling have begun to provide quantitative insights. For instance, the tetra-acetylation of histone H4 at lysines 5, 8, 12, and 16 has been shown to increase the rate of transcriptionally competent chromatin formation by approximately 3-fold compared to unmodified histone H4.[15]

| Histone Modification | Target Gene Locus | Fold Change in Transcription Rate | Experimental System |

| H4K5/8/12/16ac | Xenopus 5S rRNA gene | ~3-fold increase | In vitro reconstituted dinucleosome with Xenopus oocyte nuclear extract |

Table 1: Quantitative Effect of Histone H4 Tetra-acetylation on Transcription Rate. This table summarizes the quantitative impact of a specific histone acetylation pattern on the rate of transcription from a chromatin template.[15]

Signaling Pathways Modulating Histone Acetylation

The activity of HATs and HDACs is tightly regulated by various intracellular signaling pathways, which in turn are activated by extracellular stimuli. This integration of signaling and epigenetic modification allows cells to dynamically respond to their environment by altering gene expression programs.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a key regulator of histone modifications. Upon activation, ERK can phosphorylate and activate downstream kinases like MSK1/2, which in turn can directly phosphorylate histone H3. This phosphorylation event can create a favorable environment for subsequent histone acetylation, a phenomenon known as "phospho-acetylation," leading to the activation of immediate-early genes.[10][16][17]

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, crucial for cell growth and survival, also directly influences histone acetylation. Activated Akt can translocate to the nucleus and phosphorylate the HAT p300.[18] This phosphorylation event enhances the intrinsic histone acetyltransferase activity of p300, leading to increased acetylation of histones at target gene promoters and subsequent transcriptional activation.[18][19]

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses, is intricately linked with histone acetylation. The RelA (p65) subunit of NF-κB can be directly acetylated by HATs like p300/CBP, which is essential for its full transcriptional activity.[6][20] Furthermore, NF-κB activation can lead to the recruitment of HDACs to the promoter regions of certain microRNAs, suppressing their expression and thereby upregulating the expression of inflammatory chemokines.[8] This demonstrates a complex interplay where both acetylation of transcription factors and histone deacetylation at specific loci are controlled by the same signaling pathway.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for Acetylated Histones

ChIP is a powerful technique used to determine the genomic location of specific histone modifications.[21][22]

Objective: To isolate DNA fragments associated with a specific histone acetylation mark.

Methodology:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[21][23]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.[21][24]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the acetylated histone of interest (e.g., anti-H3K27ac).[21][24]

-

Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated magnetic beads.[24]

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA. The purified DNA can then be analyzed by qPCR to quantify enrichment at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[22]

Western Blotting for Histone Acetylation

Objective: To detect and quantify the overall levels of a specific histone acetylation in a sample.

Methodology:

-

Histone Extraction: Isolate nuclei from cell or tissue samples and extract histone proteins, typically using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the acetylated histone. A loading control, such as total histone H3, should be used for normalization.

HAT/HDAC Activity Assays

These assays are designed to measure the enzymatic activity of HATs or HDACs in a sample, often used for screening potential inhibitors.

5.3.1 Fluorometric HAT Activity Assay

Principle: The assay measures the production of Coenzyme A (CoA-SH), a product of the HAT reaction. The CoA-SH reacts with a developer to generate a fluorescent product.[25]

Methodology:

-

Sample Preparation: Prepare samples (e.g., nuclear extracts or purified enzymes) in an assay buffer.

-

Substrate Mix: Prepare a substrate mix containing a histone peptide (e.g., H3 or H4 peptide) and acetyl-CoA.

-

Reaction Initiation: Add the sample to the substrate mix and incubate to allow the HAT reaction to proceed.

-

Detection: Add a developer solution that reacts with the generated CoA-SH to produce a fluorescent signal.

-

Measurement: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).[25] The activity is proportional to the fluorescence signal.

5.3.2 Fluorometric HDAC Activity Assay

Principle: This assay uses a synthetic peptide substrate containing an acetylated lysine residue and a fluorescent reporter group that is quenched. Upon deacetylation by an HDAC, the peptide is cleaved by a developer, releasing the fluorescent group.[13][26]

Methodology:

-

Sample Preparation: Prepare samples containing HDAC activity.

-

Reaction Initiation: Add the fluorometric HDAC substrate to the samples and incubate.

-

Development: Add a developer solution that specifically cleaves the deacetylated substrate, releasing the fluorophore.

-

Measurement: Measure the fluorescence intensity (e.g., Ex/Em = 355/460 nm).[13] The HDAC activity is directly proportional to the fluorescent signal.

Conclusion and Future Directions

The acetylation of lysine residues on histone tails is a fundamental epigenetic mechanism that is integral to the regulation of gene expression and a multitude of other DNA-templated processes. The intricate interplay between HATs, HDACs, and bromodomain-containing proteins provides a sophisticated system for cellular control, allowing for dynamic responses to a variety of internal and external signals. The dysregulation of this system is a common feature in many diseases, underscoring its importance in maintaining cellular homeostasis.

The development of advanced techniques such as ChIP-seq and quantitative mass spectrometry continues to deepen our understanding of the histone code. Future research will likely focus on elucidating the combinatorial effects of different histone modifications, understanding the functional consequences of acetylating non-histone proteins, and developing more specific and potent inhibitors of HATs and HDACs for therapeutic applications. This technical guide provides a solid foundation for researchers aiming to investigate the multifaceted role of this compound in histone modification and its profound implications for biology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Epigenetic Regulation of the PI3K/AKT/mTOR Pathway in Cancer: A Systematic Review of Mechanisms and Therapeutic Implications [pgcongress.com]

- 6. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Histone Deacetylases and NF-kB Signaling Coordinate Expression of CX3CL1 in Epithelial Cells in Response to Microbial Challenge by Suppressing miR-424 and miR-503 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. ERK/MAPK regulates hippocampal histone phosphorylation following contextual fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3hbiomedical.com [3hbiomedical.com]

- 12. Linking signaling pathways to histone acetylation dynamics in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. MAP kinase-mediated phosphoacetylation of histone H3 and inducible gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MAP kinases and histone modification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Akt phosphorylation of p300 at Ser-1834 is essential for its histone acetyltransferase and transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The emerging role of PI3K/AKT-mediated epigenetic regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 23. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ChIP Protocol (Native & Cross-Linking) | EpigenTek [epigentek.com]

- 25. sigmaaldrich.cn [sigmaaldrich.cn]

- 26. sigmaaldrich.com [sigmaaldrich.com]

The Pivotal Role of Acetyl-L-lysine in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of acetyl-L-lysine on gene transcription. Lysine (B10760008) acetylation, a dynamic and reversible post-translational modification, is a critical regulator of gene expression through its influence on chromatin architecture and the function of a myriad of proteins. This document provides a comprehensive overview of the molecular mechanisms, key enzymatic players, and the broader implications for cellular function and therapeutic intervention. We delve into the quantitative aspects of these processes, provide detailed experimental protocols for their study, and visualize the intricate signaling pathways involved.

The Core Mechanism: Acetylation and Deacetylation

The fundamental principle governing the role of this compound in transcription is the dynamic interplay between two opposing enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).[1]

-

Histone Acetyltransferases (HATs): These enzymes, also known as lysine acetyltransferases (KATs), catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue.[2][3] This reaction neutralizes the positive charge of the lysine side chain.[2][4]

-

Histone Deacetylases (HDACs): Conversely, HDACs catalyze the removal of this acetyl group, restoring the positive charge of the lysine residue.[1][5]

This seemingly simple modification has profound consequences for the structure of chromatin, the complex of DNA and proteins within the nucleus.

Impact on Chromatin Structure

The N-terminal tails of histone proteins are rich in positively charged lysine residues, which interact strongly with the negatively charged phosphate (B84403) backbone of DNA.[2] This electrostatic interaction contributes to the condensation of chromatin into a tightly packed structure known as heterochromatin, which is generally transcriptionally silent as it is inaccessible to the transcriptional machinery.[2][6]

Histone acetylation disrupts these interactions, leading to a more relaxed and open chromatin conformation called euchromatin.[4][7][8] This "open" state allows transcription factors and RNA polymerase to access the DNA, thereby promoting gene transcription.[4][9][10]

Beyond Histones: Acetylation of Non-Histone Proteins

While initially discovered and extensively studied in the context of histones, it is now clear that lysine acetylation is a widespread post-translational modification that affects a vast number of non-histone proteins.[11][12][13] These include transcription factors, enzymes, and signaling molecules.[11][12] Acetylation can modulate the activity, stability, subcellular localization, and protein-protein interactions of these non-histone targets, thereby adding another layer of complexity to the regulation of gene expression.[11][13][14] For instance, the acetylation of transcription factors like p53 and NF-κB can directly influence their ability to bind DNA and activate their target genes.[12][14]

The Key Players: Enzymes and Readers

The acetylation status of any given lysine residue is determined by the localized balance of HAT and HDAC activity. These enzymes are often part of large multi-protein complexes that are recruited to specific genomic loci.

Histone Acetyltransferases (HATs)

HATs are a diverse group of enzymes categorized into several families based on their sequence homology and structural features.[3] They are broadly classified into two types:[2][3]

-

Type A HATs: Located in the nucleus, these enzymes are responsible for the acetylation of nucleosomal histones in the context of gene regulation.[2][3]

-

Type B HATs: Found in the cytoplasm, they acetylate newly synthesized histones before their assembly into nucleosomes.[2][3]

Histone Deacetylases (HDACs)

HDACs are also grouped into classes based on their homology to yeast proteins:[1][15]

-

Class I (HDACs 1, 2, 3, and 8): Primarily localized to the nucleus.[1][15]

-

Class II (subdivided into IIa and IIb): These enzymes can shuttle between the nucleus and the cytoplasm.[15]

-

Class III (Sirtuins): These are NAD+-dependent enzymes with distinct mechanisms and biological roles.

-

Class IV (HDAC11): Shares features with both Class I and II HDACs.[15]

"Readers" of the Acetyl-Lysine Mark: Bromodomains

The effects of lysine acetylation are not solely dependent on charge neutralization. Acetylated lysine residues also serve as docking sites for proteins containing a specialized module known as a bromodomain .[16][17][18] Bromodomain-containing proteins are often components of chromatin remodeling complexes and transcription co-activators.[18] By recognizing and binding to acetylated histones, these "reader" proteins help to recruit the necessary machinery to initiate and elongate transcription, thus translating the histone code into a functional outcome.[16][18]

Quantitative Data on this compound's Impact

The following tables summarize key quantitative data related to the impact of this compound on gene transcription and the enzymes that regulate it.

Table 1: Effect of HDAC Inhibitors on Gene Expression

| Gene | Cancer Cell Line | HDAC Inhibitor | Fold Change in Expression | Reference |

| p21WAF1/CIP1 | Multiple | SAHA | Upregulated | [19] |

| CDC25A | LNCaP-MST | SAHA | Downregulated | [20] |

| BIRC5 (Survivin) | LNCaP-MST | SAHA | Downregulated | [20] |

| MDM2 | MCF-7 | SAHA | Downregulated | [20] |

| BIRC5 (Survivin) | MCF-7 | SAHA | Downregulated | [20] |

| RPS6KA5 | A2780 Ovarian Cancer | SAHA | 1.96 | [11] |

| HDAC3 | A2780 Ovarian Cancer | SAHA | 1.79 | [11] |

| HDAC9 | A2780 Ovarian Cancer | SAHA | 1.7 | [11] |

Table 2: Substrate Specificity of Selected HATs and HDACs

| Enzyme | Substrate(s) | Specific Lysine Residue(s) | Reference |

| HAT1 | Histone H4 | K5, K12 | [21] |

| KAT8 (MOF) | Histone H4 | H4K16 | [22] |

| KAT6A (MOZ) | Histone H3 | [22] | |

| HDAC8 | Histone H3, p53 C-terminus | H3K56ac, p53 C-terminal peptide | [1][23] |

| HDAC6 | α-tubulin, Histone H4 | [8] |

Table 3: Enzyme Kinetics of Selected HATs and HDACs

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference | | :--- | :--- | :--- | :--- | | KAT8 | Histone H4 peptide | Varies with Ac-CoA concentration | Varies |[12] | | HDAC8 | AcRHKK(acetyl)-AMC | - | - |[24] | | HDAC8 | AcRHKK(hex)-AMC | - | 2-fold increase in kcat/KM vs acetylated |[24] | | HDAC8 | AcRHKK(dec)-AMC | - | 3-fold increase in kcat/KM vs acetylated |[24] |

Table 4: Bromodomain Binding Affinities for Acetylated Peptides

| Bromodomain | Peptide | Kd (µM) | Reference |

| BRD4(1) | H4Kac4 | 23 | [25] |

| BRD4(2) | H4Kac4 | 125 | [25] |

| BRDT-BD1 | H4K5/8diacetyl | 15 ± 3 | [26] |

| BRD3-BD1 | H4K5/8diacetyl | 93 ± 11 | [26] |

| BRD4-BD1 | H4K5/8diacetyl | 55 ± 7 | [26] |

| ATAD2B | H4K5ac | Varies with adjacent mutations | [27] |

| Pb1 BrD3 | AcK9 (high affinity) | Nanomolar range | [13] |

| Pb1 BrD3 | Other AcK sites (low affinity) | Micromolar range | [13] |

Table 5: Quantitative Crosstalk between Histone Acetylation and Methylation

| Histone Mark 1 | Histone Mark 2 | Observation | Reference | | :--- | :--- | :--- | | H3K36 methylation | H3K27 acetylation | The extent of K27 acetylation decreases as the level of K36 methylation increases. |[5] | | H3K27 methylation deficiency | H2A, H2A.Z, H4 acetylation | Hyper-acetylation of H2A, H2A.Z, and H4 in their N-terminal domains. |[4] |

Signaling Pathways and Logical Relationships

The activity of HATs and HDACs is tightly regulated and integrated into cellular signaling networks. Below are visualizations of key pathways where lysine acetylation plays a crucial role in gene transcription.

Caption: Recruitment of p300/CBP HATs by various transcription factors in response to cellular stimuli.

Caption: Canonical NF-κB pathway leading to recruitment of HATs and inflammatory gene expression.

Caption: Regulation of p53 activity through acetylation, leading to cell cycle arrest or apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and its impact on gene transcription.

Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

This protocol is for the analysis of histone acetylation at specific genomic loci.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) to study histone acetylation.

Methodology:

-

Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Then, lyse the nuclei to release the chromatin.

-

Chromatin Shearing: Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated lysine of interest (e.g., anti-acetyl-H3K9). Use protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Western Blotting for Histone Acetylation

This protocol is for detecting changes in the overall levels of histone acetylation.

Methodology:

-

Nuclear Extraction: Isolate nuclei from cells and extract histone proteins, often using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE: Separate the histone proteins by size on a high-percentage (e.g., 15%) SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a total histone (e.g., total H3) or another loading control.

HAT/HDAC Activity Assay

This protocol describes a general colorimetric or fluorometric assay to measure HAT or HDAC activity in nuclear extracts or with purified enzymes.

Methodology:

-

Sample Preparation: Prepare nuclear extracts from cells or use purified HAT or HDAC enzymes.

-

Assay Reaction:

-

For HATs: Incubate the sample with a histone substrate (e.g., a histone H3 peptide) and acetyl-CoA in an assay buffer.

-

For HDACs: Incubate the sample with an acetylated histone substrate.

-

-

Detection:

-

Colorimetric/Fluorometric: Use a developer solution that reacts with the product (for HDACs, the deacetylated substrate; for HATs, the acetylated product can be detected with a specific antibody in an ELISA-like format) to generate a colored or fluorescent signal.

-

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

-

Quantification: Calculate the enzyme activity based on a standard curve.

Mass Spectrometry for Acetylome Analysis

This workflow outlines the general steps for identifying and quantifying protein acetylation sites.

Caption: A generalized workflow for the identification and quantification of protein acetylation sites by mass spectrometry.

Methodology:

-

Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an enzyme such as trypsin.

-

Enrichment of Acetylated Peptides: Due to the low stoichiometry of acetylation, it is often necessary to enrich for acetylated peptides using affinity chromatography with antibodies that specifically recognize acetyl-lysine.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The enriched peptides are separated by liquid chromatography and then introduced into a mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects and fragments the peptides to generate fragment ion spectra (MS/MS scan).

-

Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptide sequences and localize the site of acetylation. For quantitative studies, techniques such as stable isotope labeling (e.g., SILAC) or label-free quantification can be used to compare the abundance of acetylated peptides between different samples.

Conclusion and Future Directions

The acetylation of lysine residues is a cornerstone of epigenetic regulation, with a profound impact on gene transcription. The dynamic control of this modification by HATs and HDACs, and its interpretation by bromodomain-containing proteins, creates a sophisticated system for fine-tuning gene expression in response to a multitude of cellular signals. The dysregulation of this system is a hallmark of many diseases, most notably cancer, making the enzymes involved prime targets for therapeutic intervention. The development of HDAC inhibitors has already shown clinical success, and ongoing research into the specificity and function of different HATs and HDACs promises to yield even more targeted and effective therapies. The continued application of advanced techniques such as ChIP-seq and quantitative mass spectrometry will undoubtedly uncover further layers of complexity in the "acetylome" and its intricate connections to the transcriptional landscape of the cell.

References

- 1. HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Quantitative proteomics reveals histone modifications in crosstalk with H3 lysine 27 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A quantitative analysis of histone methylation and acetylation isoforms from their deuteroacetylated derivatives: application to a series of knockout mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalysis and Substrate Selection by Histone/Protein Lysine Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Association of changes in expression of HDAC and SIRT genes after drug treatment with cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone western blot protocol | Abcam [abcam.com]

- 13. Thermodynamic analysis of acetylation-dependent Pb1 bromodomain—histone H3 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. resources.bio-techne.com [resources.bio-techne.com]

- 17. digitalinsights.qiagen.com [digitalinsights.qiagen.com]

- 18. EpiQuik HDAC Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

- 19. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biomedres.us [biomedres.us]

- 21. pnas.org [pnas.org]

- 22. Histone acetyltransferases: challenges in targeting bi-substrate enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. HDAC8 Substrates: Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 26. HDAC Activity Assay Kit (Colorimetric) (ab1432) | Abcam [abcam.com]

- 27. researchgate.net [researchgate.net]

The Pivotal Role of Acetyl-L-lysine in Non-Histone Protein Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine (B10760008) acetylation, a fundamental post-translational modification, extends far beyond its well-documented role in histone biology and epigenetic regulation. The reversible addition of an acetyl group to lysine residues on non-histone proteins has emerged as a critical regulatory mechanism controlling a vast array of cellular processes. This technical guide provides an in-depth exploration of the enzymatic machinery, functional consequences, and key signaling pathways governed by non-histone protein acetylation. It offers a comprehensive resource, including quantitative data on the effects of acetylation, detailed experimental protocols for its study, and visual diagrams of core mechanisms and workflows to empower further research and therapeutic development in this burgeoning field.

Introduction: Beyond the Nucleosome

For decades, the study of protein acetylation was largely confined to its impact on histones, where the neutralization of lysine's positive charge relaxes chromatin structure to facilitate gene transcription. However, advancements in proteomics and mass spectrometry have revealed that lysine acetylation is a ubiquitous modification, affecting thousands of non-histone proteins across all cellular compartments, including the cytoplasm and mitochondria.[1][2][3]

This modification is a dynamic and reversible process, meticulously controlled by two opposing enzyme families: lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), and lysine deacetylases (KDACs), also known as histone deacetylases (HDACs).[4] The balance of their activities dictates the acetylation status of a protein, thereby modulating its function in numerous key cellular pathways such as gene transcription, DNA damage repair, cell signaling, metabolism, and protein folding.[1][2][5] Dysregulation of this intricate network is increasingly implicated in a range of pathologies, including cancer and neurodegenerative diseases, making the enzymes and substrates of this pathway attractive targets for therapeutic intervention.[6]

The Enzymatic Machinery: Writers and Erasers

The acetylation state of non-histone proteins is governed by the concerted action of "writer" (KATs) and "eraser" (KDACs) enzymes, which catalyze the addition and removal of acetyl groups from lysine residues, respectively.

-

Lysine Acetyltransferases (KATs/HATs): These enzymes transfer an acetyl group from the donor molecule, acetyl-coenzyme A (acetyl-CoA), to the ε-amino group of a lysine residue.[4] KATs are broadly classified into families, including GNAT (Gcn5-related N-acetyltransferases), MYST (MOZ, Ybf2/Sas3, Sas2, Tip60), and p300/CBP. While initially named for their activity on histones, many of these enzymes, such as p300/CBP and PCAF, have a broad substrate range that includes numerous non-histone proteins like the tumor suppressor p53.[6][7]

-

Lysine Deacetylases (KDACs/HDACs): These enzymes catalyze the hydrolytic removal of acetyl groups from lysine residues, restoring the positive charge. HDACs are grouped into four main classes based on their homology to yeast deacetylases. Classes I, II, and IV are zinc-dependent enzymes, while Class III, known as sirtuins, are NAD+-dependent.[1] This enzymatic opposition allows for the rapid and precise control of protein function in response to cellular signals.

Functional Consequences of Non-Histone Acetylation

The addition of an acetyl group to a lysine residue can profoundly alter a protein's function through several mechanisms. The primary effect is the neutralization of the lysine's positive charge, but it can also introduce a bulkier side chain. These changes can lead to:

-

Regulation of Protein Stability: Acetylation can either protect a protein from degradation or mark it for destruction. It often competes with ubiquitination for the same lysine residue. For example, acetylation of the tumor suppressor p53 increases its stability and half-life by preventing its ubiquitination-mediated degradation.[8]

-

Alteration of Enzymatic Activity: Acetylation can directly impact an enzyme's catalytic function. This can occur by modifying a lysine residue within the active site, thereby blocking substrate binding, or by inducing conformational changes that allosterically regulate activity.[9][10]

-

Modulation of Protein-Protein Interactions: Acetylation can create or disrupt binding sites for other proteins. Bromodomains are specialized protein modules that specifically recognize and bind to acetyl-lysine motifs, recruiting other factors to the acetylated protein. Conversely, acetylation can prevent interactions, for instance, by impairing the binding of the p65 subunit of NF-κB to its inhibitor, IκBα.[11][12]

-

Control of Subcellular Localization: The acetylation status of a protein can influence its transport between cellular compartments. For example, acetylation of certain transcription factors can promote their nuclear import or retention.[6]

-

Modification of DNA Binding Affinity: For transcription factors and other DNA-binding proteins, acetylation within or near the DNA-binding domain can either enhance or reduce their affinity for specific DNA sequences. Acetylation of p53's C-terminal domain stimulates its ability to bind to target DNA sequences.[13] In contrast, acetylation of NF-κB p65 at lysines 122 and 123 decreases its DNA binding affinity.[11][14]

Quantitative Data on Acetylation Effects

The impact of acetylation on non-histone protein function can be quantified to understand its regulatory significance. The following tables summarize key findings for the transcription factors p53 and NF-κB.

| Table 1: Quantitative Effects of Acetylation on p53 Function | |

| Parameter | Effect of Acetylation |

| DNA Binding to p21 promoter | Acetylated p53 is enriched ~3-fold on the p21 promoter in vivo compared to the total p53 pool.[13] |

| Protein Stability / Half-life | Treatment with deacetylase inhibitors increases both p53 acetylation and its half-life, indicating acetylation stabilizes the protein.[8] |

| Transcriptional Activity | Simultaneous mutation of four key acetylation sites (K98, K117, K161, K162) in mouse p53 completely abolishes its ability to regulate metabolic target genes like TIGAR and SLC7A11.[15] |

| Table 2: Quantitative Effects of Acetylation on NF-κB (p65/RelA) Function | |

| Parameter | Effect of Acetylation |

| DNA Binding Affinity | Acetylation at Lys-221 enhances DNA binding.[12][16] |

| Acetylation at Lys-122 and Lys-123 markedly decreases DNA binding affinity.[11][14] | |

| Interaction with IκBα | Acetylation at Lys-218 and Lys-221 impairs assembly with its inhibitor, IκBα, promoting NF-κB activity.[11][12] |

| Transcriptional Activation | Acetylation at Lys-310 is required for full transcriptional activity , independent of DNA binding changes.[12][16] |

Key Signaling Pathways and Crosstalk

Non-histone acetylation is integral to cellular signaling. The p53 and NF-κB pathways are prime examples where acetylation acts as a critical regulatory switch.

-

The p53 Pathway: In response to cellular stress like DNA damage, p53 is stabilized and activated to orchestrate cell cycle arrest, apoptosis, or senescence. Acetylation by KATs like p300/CBP at multiple lysine residues is indispensable for this process. It enhances p53's stability, its DNA-binding activity, and its ability to recruit transcriptional coactivators.[13][17]

-

The NF-κB Pathway: NF-κB is a master regulator of immune and inflammatory responses. Its activity is tightly controlled by acetylation. Upon stimulation, the p65 (RelA) subunit is acetylated by p300/CBP. Site-specific acetylation events fine-tune the pathway's output by modulating DNA binding, interaction with the inhibitor IκBα, and transcriptional potency.[12] The process is reversed by HDAC3, which deacetylates p65, allowing it to re-associate with newly synthesized IκBα, terminating the signal.[12]

There is also significant crosstalk between histone and non-histone acetylation. For instance, the acetylation of a transcription factor (a non-histone protein) can facilitate the recruitment of KATs to specific gene promoters, leading to subsequent histone acetylation, chromatin relaxation, and efficient gene expression.[1] This creates a coordinated regulatory network that integrates signals to control cellular outcomes.

Diagrams of Pathways and Workflows

Caption: Reversible lysine acetylation by KATs and KDACs regulates protein function.

Caption: Acetylation stabilizes and activates p53 in response to cellular stress.

Caption: Experimental workflow for enrichment and identification of acetylated proteins.

Experimental Protocols

Precise and reproducible protocols are essential for studying non-histone protein acetylation. Below are methodologies for key experiments.

Protocol 1: In Vitro Acetylation Assay (Non-Radioactive)

This protocol is adapted for detecting the acetylation of a specific non-histone protein substrate by a KAT, such as p300, followed by Western blot analysis.

Materials:

-

Recombinant KAT enzyme (e.g., p300)

-

Recombinant non-histone protein substrate

-

Acetyl-CoA (Sigma-Aldrich)

-

Acetylation Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

HDAC Inhibitor (e.g., Trichostatin A (TSA) or Sodium Butyrate)

-

SDS-PAGE loading buffer

-

PVDF membrane

-

Primary antibody specific to the acetylated lysine site of the substrate protein

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 30 µL reaction:

-

15 µL 2x Acetylation Assay Buffer

-

3 µL Recombinant KAT enzyme (e.g., 100 ng p300)

-

3 µL Recombinant substrate protein (e.g., 1 µg)

-

1 µL HDAC Inhibitor (e.g., 10 mM Sodium Butyrate final conc.)

-

Add nuclease-free water to 27 µL.

-

-

Initiate Reaction: Add 3 µL of 10x Acetyl-CoA (e.g., to a final concentration of 50-100 µM) to start the reaction. For a negative control, add 3 µL of water instead of Acetyl-CoA.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours with occasional gentle mixing.[18]

-

Terminate Reaction: Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.

-

SDS-PAGE and Western Blot:

-

Boil the samples at 95°C for 5-10 minutes.

-

Load the samples onto an SDS-PAGE gel and run according to standard procedures.

-

Transfer the separated proteins to a PVDF membrane.[18]

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the acetylated substrate overnight at 4°C.[18]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Protocol 2: Immunoprecipitation (IP) of Acetylated Proteins

This protocol describes the enrichment of endogenously acetylated proteins from cell lysates using an anti-acetyl-lysine antibody.

Materials:

-

Cell lysate prepared in IP Lysis Buffer (e.g., containing protease and HDAC inhibitors).

-

Anti-acetyl-lysine antibody conjugated to agarose (B213101) beads (e.g., PTMScan® Acetyl-Lysine Motif [Ac-K] Kit from Cell Signaling Technology).

-

Control IgG agarose beads.

-

Wash Buffers (e.g., IP Lysis Buffer, high salt buffer, PBS).

-

Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer).

Procedure:

-

Lysate Preparation: Lyse cells in a buffer containing protease and HDAC inhibitors. Quantify protein concentration using a BCA assay. Use 1-5 mg of total protein per IP.[19]

-

Bead Preparation: Transfer the desired amount of anti-acetyl-lysine agarose bead slurry (e.g., 20-40 µL) to a new microcentrifuge tube. Wash the beads three times with 1 mL of cold PBS or IP Lysis Buffer, centrifuging at 1,000 x g for 1 minute between washes.[20][21]

-

Immunoprecipitation:

-

Add the prepared cell lysate to the washed beads.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.[21]

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C).

-

Carefully aspirate the supernatant (flow-through).

-

Wash the beads sequentially with 1 mL of IP Lysis Buffer (2-3 times), followed by a high-salt buffer if needed to reduce non-specific binding, and finally with a low-salt buffer or PBS.[20] Perform at least four total washes.

-

-

Elution:

-

For Western Blotting: Resuspend the washed beads in 40 µL of 2x SDS-PAGE loading buffer. Boil for 5-10 minutes to elute the bound proteins. Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.[20]

-

For Mass Spectrometry: Elute peptides using an acidic solution (e.g., 0.15% TFA). This is typically part of a larger, specialized workflow (see Protocol 3).

-

Protocol 3: Identification of Acetylation Sites by Mass Spectrometry

This protocol provides a general workflow for the proteome-wide identification and quantification of lysine acetylation sites.

Materials:

-

Cell or tissue samples.

-

Lysis Buffer (e.g., Urea-based buffer for complete denaturation).

-

DTT (Dithiothreitol) and IAA (Iodoacetamide).

-

Trypsin (sequencing grade).

-

Sep-Pak C18 cartridges for peptide desalting.

-

Anti-acetyl-lysine antibody beads for immunoaffinity purification (IAP).

-

IAP Buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM Na2HPO4, 50 mM NaCl).[22]

-

Elution Buffer for MS (e.g., 0.15% TFA).

-

LC-MS/MS system (e.g., Orbitrap-based mass spectrometer).

Procedure:

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in 8 M urea (B33335) buffer to denature proteins and inactivate proteases/deacetylases.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

-

Dilute the urea concentration to <2 M and digest proteins into peptides overnight using trypsin.[19]

-

-

Peptide Desalting: Acidify the peptide solution with TFA and desalt using a C18 Sep-Pak cartridge. Lyophilize the clean peptides.

-

Immunoaffinity Purification (IAP) of Acetylated Peptides:

-

Resuspend the lyophilized peptides in IAP buffer.

-

Incubate the peptides with pre-washed anti-acetyl-lysine beads for 2-4 hours at 4°C with rotation.[22]

-

Wash the beads extensively to remove non-specifically bound peptides. A typical wash series is: 2x with IAP buffer, 2x with PBS, and 2x with water.[22]

-

-

Elution and Sample Preparation for MS:

-

Elute the enriched acetylated peptides from the beads using an acidic solution (e.g., 0.15% TFA in water).

-

Desalt the eluted peptides using C18 StageTips.

-

Dry the final sample in a vacuum concentrator and resuspend in a small volume of MS loading buffer (e.g., 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides using a high-resolution mass spectrometer coupled to a nanoflow liquid chromatography system.

-

Acquire data using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[19] A neutral loss of 126.055 Da or the presence of an immonium ion at m/z 143.0917 are characteristic fragmentation patterns for acetyl-lysine.

-

-

Data Analysis:

-

Use a database search engine (e.g., MaxQuant, SEQUEST) to identify the peptides and proteins from the MS/MS spectra.

-

Specify acetyl-lysine as a variable modification in the search parameters.

-

Perform bioinformatics analysis to determine site localization, quantify changes between samples (if using quantitative proteomics like SILAC), and identify enriched pathways.[23]

-

Conclusion and Future Directions

The study of acetyl-L-lysine in non-histone protein acetylation has fundamentally reshaped our understanding of cellular regulation. It is now clear that this modification acts as a widespread molecular switch, fine-tuning the function of thousands of proteins involved in nearly every aspect of cell biology. For researchers and drug development professionals, this pathway offers a rich landscape of potential therapeutic targets. The development of specific inhibitors and activators for KATs and KDACs holds immense promise for treating diseases driven by aberrant acetylation signaling. Future work will continue to uncover new acetylated substrates, delineate the complex interplay within signaling networks, and translate these fundamental discoveries into novel therapeutic strategies. The continued refinement of quantitative proteomic techniques and biochemical assays will be paramount in fully elucidating the language of the acetylome.

References

- 1. Protein Acetylation: Histone and Non-Histone Modifications - Creative Proteomics [creative-proteomics.com]

- 2. Functions and mechanisms of non-histone protein acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure and mechanism of non-histone protein acetyltransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. Nonhistone protein acetylation as cancer therapy targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic insights into the regulation of metabolic enzymes by acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ancient Regulatory Role of Lysine Acetylation in Central Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specification of DNA Binding Activity of NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of NF-kappaB action by reversible acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Insights on the acetylated NF-κB transcription factor complex with DNA from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The impact of acetylation and deacetylation on the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro and in vivo Assessment of Protein Acetylation Status in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. immunechem.com [immunechem.com]

- 21. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Acetylation of histones and non-histone proteins is not a mere consequence of ongoing transcription - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Lysine Acetylation: Distinguishing N-alpha and N-epsilon Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylation of lysine (B10760008) residues is a ubiquitous post-translational modification that plays a critical role in regulating a vast array of cellular processes. This modification can occur on either the alpha-amino group at the N-terminus of a protein (Nα-acetylation) or the epsilon-amino group of the lysine side chain (Nε-acetylation). While chemically similar, these two isomeric forms of acetylated lysine are installed by distinct enzymatic machinery, have disparate biological functions, and require specific analytical methods for their differentiation. This technical guide provides a comprehensive overview of the core differences between N-alpha-acetyl-l-lysine and N-epsilon-acetyl-l-lysine, including their biochemical properties, enzymatic regulation, and functional consequences. Detailed experimental protocols for their synthesis and analysis are also provided to aid researchers in this field.

Introduction: The Two Faces of Lysine Acetylation

Lysine, with its two amino groups, presents two potential sites for acetylation. The addition of an acetyl group neutralizes the positive charge of the amino group, a fundamental change that can alter a protein's structure, interactions, and stability.

-

N-alpha-acetylation (Nα-acetylation) is the irreversible modification of the N-terminal α-amino group of a protein. This is one of the most common protein modifications in eukaryotes, affecting a large portion of the proteome.[1][2]

-

N-epsilon-acetylation (Nε-acetylation) is the reversible modification of the ε-amino group of lysine residues within a polypeptide chain. It is a key regulatory mechanism in epigenetics and many other cellular pathways.[3][4]

This guide will dissect the fundamental distinctions between these two modifications, providing a clear framework for their study.

Physicochemical and Biochemical Properties: A Comparative Analysis

The distinct locations of the acetyl group in N-alpha-acetyl-l-lysine and N-epsilon-acetyl-l-lysine lead to differences in their physicochemical properties and how they are recognized and processed within the cell.

| Property | N-alpha-acetyl-l-lysine | N-epsilon-acetyl-l-lysine | Reference(s) |

| Molecular Formula | C₈H₁₆N₂O₃ | C₈H₁₆N₂O₃ | [5][6] |

| Molecular Weight | 188.22 g/mol | 188.22 g/mol | [5][6] |

| CAS Number | 1946-82-3 | 692-04-6 | [7][8] |

| Melting Point | 256 - 258 °C | 250 °C (decomposes) | [9][10] |

| pKa of the unmodified amino group | ~9.0 (α-amino group of Lysine) | ~10.5 (ε-amino group of Lysine) | [11][12] |

| Predicted pKa (strongest acidic) | 3.89 | 2.53 | [10][13] |

| Predicted pKa (strongest basic) | 10.21 | Not explicitly available | [13] |

| Appearance | Off-white powder | White crystalline powder | [3][9] |

| Solubility | Soluble in water. | Soluble in water and 80% acetic acid. | [3][14] |

Enzymatic Regulation: A Tale of Two Transferases

The biosynthesis of N-alpha- and N-epsilon-acetyl-l-lysine is governed by two distinct families of enzymes, highlighting their separate regulatory networks.

N-alpha-Acetyltransferases (NATs)

N-alpha-acetylation is catalyzed by a group of enzymes known as N-alpha-acetyltransferases (NATs). This modification primarily occurs co-translationally, as the nascent polypeptide chain emerges from the ribosome.

Lysine Acetyltransferases (KATs) or Histone Acetyltransferases (HATs)

N-epsilon-acetylation is a dynamic and reversible process mediated by lysine acetyltransferases (KATs), also historically known as histone acetyltransferases (HATs), and removed by lysine deacetylases (KDACs or HDACs). KATs transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues.[4]

Figure 1: Enzymatic machinery for N-alpha and N-epsilon acetylation.

Biological Roles and Signaling Pathways: Divergent Functions

The distinct locations and regulatory mechanisms of N-alpha and N-epsilon acetylation result in vastly different biological consequences.

N-alpha-Acetylation: A Key Regulator of Protein Stability

A primary role of N-alpha-acetylation is in determining protein stability through the Ac/N-end rule pathway . This pathway recognizes the N-terminal acetylated residue as a degradation signal (degron), leading to ubiquitination and subsequent proteasomal degradation.[1][15][16][17] This process is crucial for protein quality control and regulating the half-life of numerous proteins.

Figure 2: The Ac/N-end rule pathway for protein degradation.

N-epsilon-Acetylation: A Master Regulator of Chromatin and Beyond

N-epsilon-acetylation is a cornerstone of the "histone code," where combinations of post-translational modifications on histone tails dictate chromatin structure and gene expression. Acetylation of lysine residues on histones neutralizes their positive charge, weakening their interaction with negatively charged DNA and leading to a more open chromatin structure (euchromatin) that is permissive for transcription.[4] This process is dynamically regulated by KATs and KDACs, allowing for rapid changes in gene expression in response to cellular signals.

Figure 3: Role of N-epsilon-acetylation in histone modification and gene activation.

Experimental Protocols

Accurate synthesis and analysis of these acetylated lysine isomers are crucial for their study. The following sections provide detailed methodologies for key experiments.

Chemical Synthesis

5.1.1. Synthesis of N-alpha-acetyl-l-lysine

This protocol involves the selective acetylation of the alpha-amino group of lysine.

-

Materials: L-lysine, n-hexyl alcohol, acyl chloride, sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl).

-

Procedure:

-

Heat L-lysine in n-hexyl alcohol to obtain α-amino-ε-caprolactam (ACL).

-

React ACL with acyl chloride to form the α-amide-ε-caprolactam.

-

Hydrolyze the product in an aqueous NaOH solution.

-

Neutralize the solution with HCl to precipitate the crude product.

-

Purify the product by recrystallization from water.[11]

-

5.1.2. Synthesis of N-epsilon-acetyl-l-lysine

This procedure focuses on the selective acetylation of the epsilon-amino group.

-

Materials: L-lysine, cupric carbonate, sodium bicarbonate, p-nitrophenyl acetate, ethyl acetate, hydrogen sulfide (B99878) (H₂S), Dowex 50 resin, ammonium (B1175870) hydroxide.

-

Procedure:

-

Prepare the copper salt of L-lysine by boiling with excess cupric carbonate and filtering.

-

To the filtrate, add sodium bicarbonate, p-nitrophenyl acetate, and a small amount of ethyl acetate.

-

Stir the mixture vigorously for 15 hours.

-

Filter the precipitated copper salt of N-epsilon-acetyl-l-lysine and wash with cold water and ethyl acetate.

-

Suspend the copper salt in warm water and remove the copper by bubbling H₂S gas through the solution.

-

Treat with charcoal and evaporate the solution to dryness.

-

Further purify the product using Dowex 50 ion-exchange chromatography and recrystallize from water-ethanol.[18]

-

Analytical Methods

5.2.1. Distinguishing Isomers by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool to differentiate between N-alpha- and N-epsilon-acetylated peptides.

-

Workflow:

-

Protein Digestion: Digest the protein sample with a specific protease (e.g., trypsin).

-

Peptide Separation: Separate the resulting peptides using liquid chromatography (LC).

-

Tandem Mass Spectrometry (MS/MS): Analyze the peptides by MS/MS. The fragmentation patterns will differ for the two isomers.

-

N-alpha-acetylated peptides will produce b-ions containing the N-terminal acetylated residue.

-

N-epsilon-acetylated peptides will produce y-ions and internal fragment ions containing the modified lysine.

-

-

Differential Isotopic Labeling: For quantitative analysis, stable isotope labeling can be employed. For example, one cell population can be grown in media with ¹³C-glucose to label acetyl-CoA, allowing for the differentiation of newly synthesized acetylated proteins from pre-existing ones.[19]

-

Figure 4: General workflow for the mass spectrometric analysis of lysine acetylation.

5.2.2. Western Blot Analysis of Lysine Acetylation

Western blotting with pan- or site-specific anti-acetyl-lysine antibodies is a common method to detect changes in protein acetylation levels.

-

Protocol:

-

Protein Extraction: Lyse cells in a buffer containing deacetylase inhibitors (e.g., Trichostatin A, sodium butyrate) to preserve the acetylation state.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated lysine (pan-acetyl-lysine or a site-specific antibody).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20][21][22][23][24]

-

Conclusion

N-alpha- and N-epsilon-acetylation of lysine, while chemically identical in the modification they impart, represent two distinct regulatory paradigms. Their synthesis by different enzyme families, their profoundly different biological roles, and the specialized techniques required for their analysis underscore the importance of distinguishing between these two isomeric forms. A thorough understanding of these differences is paramount for researchers in cell biology, epigenetics, and drug development aiming to unravel the complex regulatory networks governed by lysine acetylation. This guide provides a foundational resource to aid in the design and execution of experiments aimed at dissecting the specific roles of N-alpha- and N-epsilon-acetyl-l-lysine in cellular physiology and disease.

References

- 1. Control of protein degradation by N-terminal acetylation and the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceforums.net [scienceforums.net]

- 3. N-EPSILON-ACETYL-L-LYSINE | 692-04-6 [chemicalbook.com]

- 4. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 5. N-Acetyl-L-Lysine | C8H16N2O3 | CID 92907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epsilon-Acetyl-L-lysine | C8H16N2O3 | CID 92832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. Cas 692-04-6,N-EPSILON-ACETYL-L-LYSINE | lookchem [lookchem.com]

- 11. Amino Acids - Lysine [biology.arizona.edu]

- 12. iscabiochemicals.com [iscabiochemicals.com]

- 13. Showing Compound N-alpha-Acetyl-L-lysine (FDB112380) - FooDB [foodb.ca]

- 14. N-alpha-acetyl-laevo-lysine, 1946-82-3 [thegoodscentscompany.com]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. profiles.wustl.edu [profiles.wustl.edu]

- 20. 4.6. Assay of Total Lysine Acetylation by Western Blotting [bio-protocol.org]

- 21. benchchem.com [benchchem.com]

- 22. A Method to Determine Lysine Acetylation Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis | PLOS One [journals.plos.org]

- 24. Method for detecting acetylated PD-L1 in cell lysates [protocols.io]

The Linchpin of Chromatin Plasticity: An In-depth Technical Guide to Acetyl-L-lysine's Role in Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pivotal role of acetyl-L-lysine in chromatin remodeling. It delves into the core mechanisms, enzymatic regulation, and downstream consequences of this critical post-translational modification. Detailed experimental protocols, quantitative data summaries, and visual pathway representations are included to facilitate a deeper understanding and practical application of this knowledge in research and therapeutic development.

The Core Mechanism: How this compound Reshapes the Chromatin Landscape

At the heart of chromatin, the complex of DNA and proteins that forms chromosomes, lies the nucleosome. This fundamental unit consists of a segment of DNA wound around a core of eight histone proteins. The N-terminal tails of these histones are rich in lysine (B10760008) residues and protrude from the nucleosome core, making them accessible to various post-translational modifications, including acetylation.

The acetylation of the ε-amino group of a lysine residue is a reversible process that neutralizes its positive charge.[1] This seemingly simple chemical alteration has profound consequences for chromatin structure and function. The positively charged lysine tails of histones ordinarily interact tightly with the negatively charged phosphate (B84403) backbone of DNA, contributing to a condensed and transcriptionally repressive chromatin state known as heterochromatin.[2] The addition of an acetyl group, catalyzed by enzymes called Histone Acetyltransferases (HATs) , disrupts this electrostatic interaction.[1] This leads to a more relaxed chromatin conformation, termed euchromatin, which allows transcription factors and the RNA polymerase machinery to access the DNA, thereby promoting gene expression.[2]

Conversely, the removal of acetyl groups by Histone Deacetylases (HDACs) restores the positive charge on lysine residues, leading to chromatin condensation and transcriptional repression.[1][2] This dynamic interplay between HATs and HDACs maintains a delicate balance of histone acetylation, which is crucial for the precise regulation of gene expression patterns.[2]

Beyond simply altering histone-DNA interactions, acetylated lysine residues also serve as docking sites for specific proteins known as "readers."[1][3] These reader proteins, most notably those containing a bromodomain , recognize and bind to acetylated lysine motifs.[1][3][4] This recruitment of bromodomain-containing proteins, which are often components of larger chromatin remodeling complexes or transcription co-activators, further propagates the downstream signaling cascade, leading to changes in gene expression.[3][4]

The Enzymatic Machinery: Writers and Erasers of the Acetyl Code

The state of lysine acetylation is dynamically controlled by the opposing actions of two enzyme superfamilies: Histone Acetyltransferases (HATs) as the "writers" and Histone Deacetylases (HDACs) as the "erasers."[5]

Histone Acetyltransferases (HATs) catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue. They are broadly classified into several families based on their sequence homology and structural features.

Histone Deacetylases (HDACs) catalyze the removal of acetyl groups from lysine residues.[2] In mammals, HDACs are grouped into four classes based on their homology to yeast HDACs.

The dysregulation of HAT and HDAC activity is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[6] This has made them attractive targets for therapeutic intervention.[7][8][9]

Quantitative Insights into this compound Dynamics

The following tables summarize key quantitative data related to the enzymes and effects of this compound in chromatin remodeling.

Table 1: Kinetic Parameters of p300/CBP Histone Acetyltransferases

| Substrate | Enzyme | Km (μM) | kcat (s-1) | Reference |

| Acetyl-CoA | p300 HAT domain | 39 ± 11 | 0.98 ± 0.06 | [10] |

| Histone H4 peptide | p300 HAT domain | 50 ± 13 | 0.53 ± 0.04 | [10] |

| Acetyl-CoA | p300 BHC | ~3.9 | ~4.9 | [11] |

| Histone H3 | p300 | Varies by site | Varies by site | [12] |

| Histone H3 | CBP | Varies by site | Varies by site | [12] |

Table 2: Effects of the HDAC Inhibitor Vorinostat (B1683920) on Gene Expression in Colon Cancer Cell Lines

| Cell Line | Treatment | Number of Upregulated Genes (>2-fold) | Number of Downregulated Genes (>2-fold) | Reference |

| HCT116 | Vorinostat | 24 | 17 | [13] |

| HT29 | Vorinostat | Not specified | Not specified | [13] |

| HCT116 | LBH589 | 92 | 150 | [13] |

Table 3: Quantitative Mass Spectrometry Analysis of Histone Acetylation

| Histone Mark | Condition | Fold Change | Cell Type | Reference |

| H3K27ac | Suz12-deficient vs. Wild Type | Increased | Mouse Embryonic Stem Cells | [14] |

| H3K9ac | Vorinostat (1µM, 24h) | Increased | AML cell lines | [8] |

| H3K27ac | A-485 (CBP/p300 inhibitor) | Decreased | mESCs | [15] |

| H2BNTac | A-485 (CBP/p300 inhibitor) | Decreased | mESCs | [15] |

Visualizing the Pathways and Processes